molecular formula C9H13FN2 B1418566 2-[(Dimethylamino)methyl]-4-fluoroaniline CAS No. 1153396-50-9

2-[(Dimethylamino)methyl]-4-fluoroaniline

Cat. No. B1418566
M. Wt: 168.21 g/mol
InChI Key: DWYJKNGANRTDTB-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-4-fluoroaniline is a chemical compound with the molecular formula C9H12FNO. It is a fluorinated aniline derivative with applications in scientific research and industry. The compound has a molecular weight of 168.21 .


Physical And Chemical Properties Analysis

2-[(Dimethylamino)methyl]-4-fluoroaniline is a liquid at room temperature . For a detailed analysis of physical and chemical properties, it is recommended to refer to chemical databases.

Scientific Research Applications

1. Synthesis of Aryl- and Alkylanilines

The compound 2-[(Dimethylamino)methyl]-4-fluoroaniline and its derivatives are used in the synthesis of various aryl- and alkylanilines. For instance, 4-fluoroaniline undergoes photoheterolysis to form different compounds, demonstrating its versatility in synthetic chemistry (Fagnoni, Mella, & Albini, 1999).

2. Photophysical Properties for OLEDs

A derivative of 2-[(Dimethylamino)methyl]-4-fluoroaniline, namely (2Z)-3-[4-(dimethylamino) phenyl]-2-(2-methylphenyl) prop-2-ene-nitrile (DPM), shows significant potential in organic photo emitting diodes (OLEDs). The compound's photophysical properties, including fluorescence in different solvents, make it suitable for application in OLEDs (Asiri et al., 2015).

3. Development of Fluoroionophores

Fluoroionophores, which are fluorescent sensors for ions, have been developed using derivatives of 2-[(Dimethylamino)methyl]-4-fluoroaniline. These compounds can specifically chelate metal ions like Zn+2 and Cd+2, showing potential in metal ion detection and analysis (Hong et al., 2012).

4. Alzheimer’s Disease Research

In the study of Alzheimer's disease, a derivative of 2-[(Dimethylamino)methyl]-4-fluoroaniline has been used in positron emission tomography (PET) imaging to locate neurofibrillary tangles and beta-amyloid plaques in living patients, aiding in the diagnosis and monitoring of the disease (Shoghi-Jadid et al., 2002).

5. Enantiomeric Separation in Analytical Chemistry

The compound's derivatives have been utilized in the enantiomeric separation of certain acids in analytical chemistry, demonstrating its use in chiral discrimination and quantification (Fukushima et al., 1997).

6. Genetically Encoded Fluorescent Amino Acid

2-[(Dimethylamino)methyl]-4-fluoroaniline derivatives have been genetically encoded as fluorescent amino acids in proteins. This application is crucial in studying protein structure, dynamics, and interactions in both in vitro and in vivo settings (Summerer et al., 2006).

7. Synthesis of Biologically Active Compounds

This compound serves as an important intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), highlighting its role in pharmaceutical synthesis (Zhao et al., 2017).

Safety And Hazards

2-[(Dimethylamino)methyl]-4-fluoroaniline has several hazard statements including H302, H312, H315, H318, H332, H335 . The compound is dangerous and precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . For a detailed safety and hazards analysis, it is recommended to refer to the Material Safety Data Sheet (MSDS) or other safety databases.

properties

IUPAC Name

2-[(dimethylamino)methyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYJKNGANRTDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylamino)methyl]-4-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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